molecular formula C5H8ClF4N B2877936 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride CAS No. 2287274-74-0

4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride

Cat. No.: B2877936
CAS No.: 2287274-74-0
M. Wt: 193.57
InChI Key: ABYPTFVDRSVIGM-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of fluorinating agents such as Selectfluor® or N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) to achieve selective fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps like halogenation, cyclization, and purification to obtain the final product. The scalability of the synthesis is crucial for its application in large-scale industries.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions: Reagents such as Grignard reagents, palladium catalysts, and strong bases are commonly used in these reactions. Conditions often involve inert atmospheres, controlled temperatures, and specific solvents to drive the reactions efficiently .

Major Products: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride involves its interaction with molecular targets through its fluorinated groups. The electron-withdrawing nature of the fluorine atoms influences the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-Fluoropyridine
  • 4-(Trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride offers unique advantages due to its pyrrolidine ring structure, which provides additional steric and electronic properties. This uniqueness enhances its utility in various applications, particularly in drug design and material science .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPTFVDRSVIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287274-74-0
Record name 4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
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